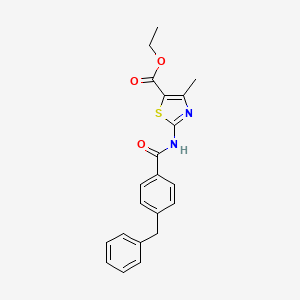

ETHYL 2-(4-BENZYLBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

CAS No.: 361470-91-9

Cat. No.: VC4829120

Molecular Formula: C21H20N2O3S

Molecular Weight: 380.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 361470-91-9 |

|---|---|

| Molecular Formula | C21H20N2O3S |

| Molecular Weight | 380.46 |

| IUPAC Name | ethyl 2-[(4-benzylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C21H20N2O3S/c1-3-26-20(25)18-14(2)22-21(27-18)23-19(24)17-11-9-16(10-12-17)13-15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3,(H,22,23,24) |

| Standard InChI Key | GDPUYBPZPDCYBW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3)C |

Introduction

ETHYL 2-(4-BENZYLBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a synthetic organic compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its unique structural features, which include a thiazole ring, a benzylbenzamido group, and an ethyl carboxylate group. These features impart specific chemical and biological properties, making it valuable for various scientific applications.

Synthesis Methods

The synthesis of ETHYL 2-(4-BENZYLBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps:

-

Preparation of the Thiazole Ring: This often starts with the reaction of α-haloketones with thiourea.

-

Introduction of the Benzylbenzamido Group: This involves amide bond formation.

-

Esterification: The final step introduces the ethyl carboxylate group.

Industrial production may involve optimizing reaction conditions to maximize yield and purity, using techniques such as continuous flow reactors and automated synthesis platforms.

Medicinal Chemistry

This compound can serve as a scaffold for developing new drugs, particularly those targeting bacterial or fungal infections. Thiazole derivatives are known for their antimicrobial properties.

Materials Science

Its unique structural features make it suitable for designing novel materials with specific electronic or optical properties.

Biological Studies

It can be used as a probe to study biological processes, including enzyme activity and protein-ligand interactions.

Chemical Reactions

ETHYL 2-(4-BENZYLBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions:

-

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

-

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound may involve several mechanisms:

-

Enzyme Inhibition: Similar thiazole derivatives have shown the ability to inhibit enzymes like xanthine oxidase, which is crucial in managing conditions such as gout.

-

Antioxidant Mechanism: It can scavenge free radicals, contributing to its antioxidant capacity.

-

Antimicrobial Mechanism: The interaction with bacterial cell membranes or inhibition of essential bacterial enzymes could explain the antimicrobial effects observed in related thiazole compounds.

Thiazole Derivatives

Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure but lack the benzylbenzamido and ethyl carboxylate groups.

Data Table: Chemical Reactions

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | Sulfoxides, Sulfones |

| Reduction | LiAlH₄, NaBH₄ | Alcohols |

| Substitution | Nucleophiles (amines, thiols) | Substituted derivatives |

Data Table: Biological Activity

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibition of enzymes like xanthine oxidase |

| Antioxidant Mechanism | Scavenging of free radicals |

| Antimicrobial Mechanism | Interaction with bacterial cell membranes or enzymes |

These tables summarize key aspects of the compound's properties, chemical reactions, and biological activities, highlighting its potential for further research and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume